![molecular formula C21H26N4O4S B12120607 6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)
6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8(4H)-oxo-6,6-dimetil-2-(metilsulfanil)-9-(3,4,5-trimetoxifenil)-5,6,7,9-tetrahidro[1,2,4]triazolo[5,1-b]quinazolina es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8(4H)-oxo-6,6-dimetil-2-(metilsulfanil)-9-(3,4,5-trimetoxifenil)-5,6,7,9-tetrahidro[1,2,4]triazolo[5,1-b]quinazolina típicamente involucra múltiples pasos:
Formación del núcleo de quinazolina: El núcleo de quinazolina se puede sintetizar mediante la ciclización de precursores apropiados, como derivados del ácido antranílico, con aldehídos o cetonas adecuados en condiciones ácidas o básicas.
Introducción del anillo de triazol: El anillo de triazol se introduce a través de una reacción de cicloadición, a menudo utilizando azidas y alquinos en condiciones catalizadas por cobre (CuAAC).
Modificaciones del grupo funcional:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de los procesos para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas utilizando agentes reductores como gas hidrógeno sobre paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Los grupos metoxi pueden sufrir reacciones de sustitución nucleofílica, donde pueden ser reemplazados por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Gas hidrógeno sobre Pd/C, borohidruro de sodio.
Nucleófilos: Tioles, aminas, fenoles.
Principales productos
Oxidación: Sulfóxidos, sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones del grupo funcional, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede explorar por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, este compuesto podría investigarse por sus posibles propiedades terapéuticas. Su capacidad de someterse a diversas reacciones químicas lo convierte en un candidato prometedor para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos, debido a su estructura química única.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas tendrían que identificarse mediante estudios experimentales, como ensayos de unión y análisis de vías.
Comparación Con Compuestos Similares
Compuestos similares
8(4H)-oxo-6,6-dimetil-2-(metilsulfanil)-9-fenil-5,6,7,9-tetrahidro[1,2,4]triazolo[5,1-b]quinazolina: Estructura similar pero carece del grupo trimetoxifenil.
8(4H)-oxo-6,6-dimetil-2-(metilsulfanil)-9-(3,4-dimetoxifenil)-5,6,7,9-tetrahidro[1,2,4]triazolo[5,1-b]quinazolina: Estructura similar pero con menos grupos metoxi.
Singularidad
La presencia del grupo 3,4,5-trimetoxifenil en 8(4H)-oxo-6,6-dimetil-2-(metilsulfanil)-9-(3,4,5-trimetoxifenil)-5,6,7,9-tetrahidro[1,2,4]triazolo[5,1-b]quinazolina lo hace único en comparación con sus análogos. Este grupo puede influir significativamente en la reactividad química y la actividad biológica del compuesto, lo que potencialmente conduce a propiedades y aplicaciones únicas.
Esta descripción detallada proporciona una comprensión integral de 8(4H)-oxo-6,6-dimetil-2-(metilsulfanil)-9-(3,4,5-trimetoxifenil)-5,6,7,9-tetrahidro[1,2,4]triazolo[5,1-b]quinazolina, cubriendo su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares
Propiedades
Fórmula molecular |
C21H26N4O4S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-methylsulfanyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H26N4O4S/c1-21(2)9-12-16(13(26)10-21)17(25-19(22-12)23-20(24-25)30-6)11-7-14(27-3)18(29-5)15(8-11)28-4/h7-8,17H,9-10H2,1-6H3,(H,22,23,24) |
Clave InChI |
SPLRCAKAMWHCJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


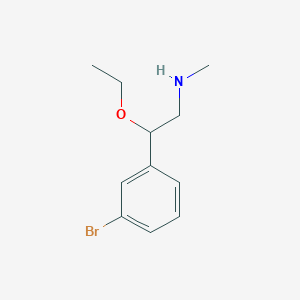
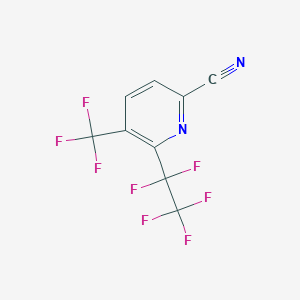
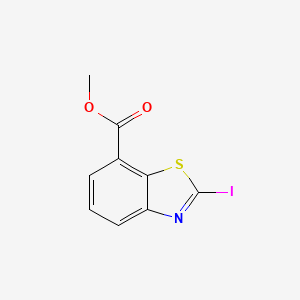
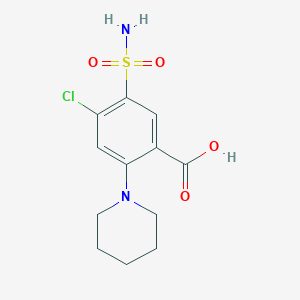
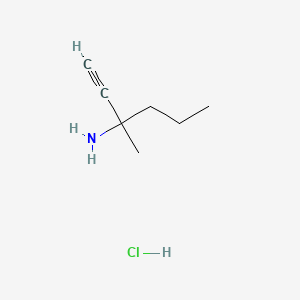
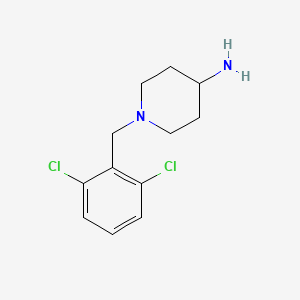
![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)




![4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-](/img/structure/B12120586.png)


